It is possible that "1-Ethenyl-5-hydroxypyrrolidin-2-one" is a hypothetical compound that has not yet been synthesized or studied.
If you are interested in exploring similar molecules, here are some avenues for further exploration:
1-Ethenyl-5-hydroxypyrrolidin-2-one, also known as 1-ethyl-5-hydroxypyrrolidin-2-one, is a pyrrolidinone derivative characterized by its unique chemical structure that includes a hydroxyl group at the 5-position and an ethenyl group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 129.16 g/mol. The compound is known for its hygroscopic nature and is slightly soluble in organic solvents such as chloroform, ethyl acetate, and methanol .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activities of 1-ethenyl-5-hydroxypyrrolidin-2-one are significant, particularly due to its classification as a pyrrolidine alkaloid. It exhibits a range of pharmacological effects, including:
The synthesis of 1-ethenyl-5-hydroxypyrrolidin-2-one can be achieved through several methods:
The applications of 1-ethenyl-5-hydroxypyrrolidin-2-one extend across various fields:
Interaction studies indicate that 1-ethenyl-5-hydroxypyrrolidin-2-one interacts with various enzymes and proteins within biological systems. Its hydroxyl group allows for hydrogen bonding, enhancing its affinity towards target biomolecules. This interaction can modulate enzyme activity and influence metabolic pathways, making it relevant for biochemical research and drug design .
Several compounds share structural similarities with 1-ethenyl-5-hydroxypyrrolidin-2-one. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Hydroxypyrrolidin-2-one | Hydroxyl group at position 5 | Precursor for various pyrrolidine derivatives |
| 1-Ethylpyrrolidinone | Ethyl group at position 1 | Used primarily as a solvent and chemical intermediate |
| Pyrrolidine | Basic structure without substituents | Found in many natural products; less functionalized |
| 5-Hydroxy-1H-pyrrole | Hydroxyl group at position 5 on pyrrole ring | Exhibits distinct biological activities compared to pyrrolidine derivatives |
The uniqueness of 1-ethenyl-5-hydroxypyrrolidin-2-one lies in its specific ethenyl substitution combined with the hydroxyl group, which enhances its reactivity and biological interactions compared to other similar compounds. This structural feature contributes to its diverse applications in pharmaceuticals and agriculture .